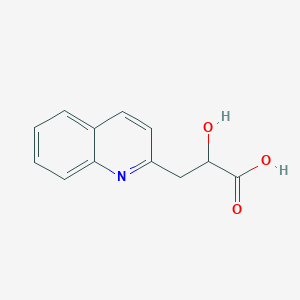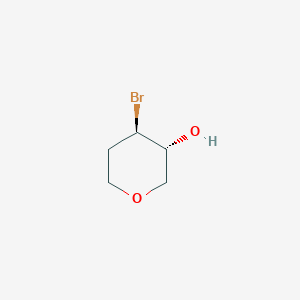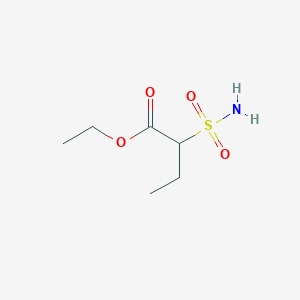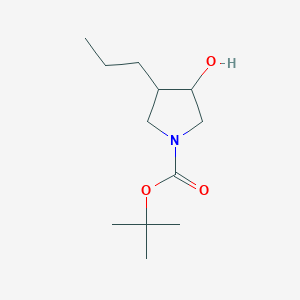
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H23NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features a tert-butyl ester group. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy-4-propylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction proceeds as follows:
Starting Material: 3-hydroxy-4-propylpyrrolidine.
Reagent: Tert-butyl chloroformate.
Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, typically in an organic solvent like dichloromethane.
Procedure: The tert-butyl chloroformate is added dropwise to a solution of 3-hydroxy-4-propylpyrrolidine and the base, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 3-hydroxy-4-propylpyrrolidine and tert-butyl chloroformate.
Optimized Conditions: The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form tosylates, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products
Oxidation: Formation of 3-oxo-4-propylpyrrolidine-1-carboxylate.
Reduction: Formation of 3-hydroxy-4-propylpyrrolidine-1-methanol.
Substitution: Formation of 3-tosyloxy-4-propylpyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its unique reactivity and stability are advantageous.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate depends on its application:
As a Protecting Group: It protects amine groups by forming a stable carbamate linkage, which can be selectively removed under acidic conditions.
As a Chiral Auxiliary: It induces chirality in the synthesis of enantiomerically pure compounds by forming diastereomeric intermediates, which can be separated and further processed.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a propyl group.
Tert-butyl 3-hydroxy-4-ethylpyrrolidine-1-carboxylate: Similar structure but with an ethyl group instead of a propyl group.
Tert-butyl 3-hydroxy-4-isopropylpyrrolidine-1-carboxylate: Similar structure but with an isopropyl group instead of a propyl group.
Uniqueness
Tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate is unique due to its specific propyl substitution, which can influence its steric and electronic properties, making it suitable for particular synthetic applications and interactions with biological targets.
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-4-propylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 |
Clave InChI |
ZZRYPMYWCVOBGA-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CN(CC1O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


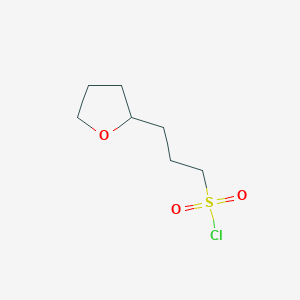
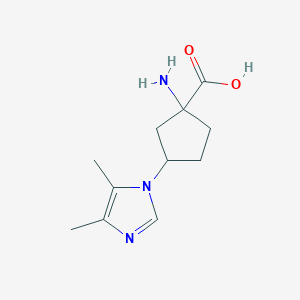
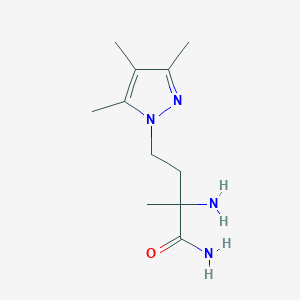

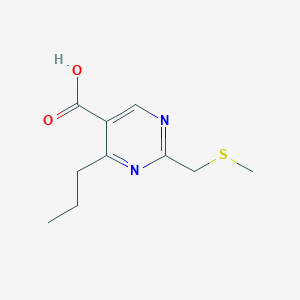
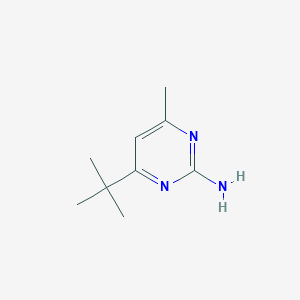
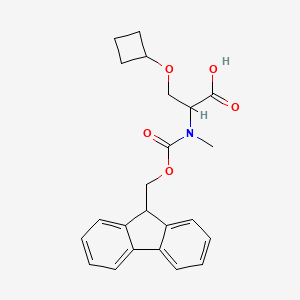
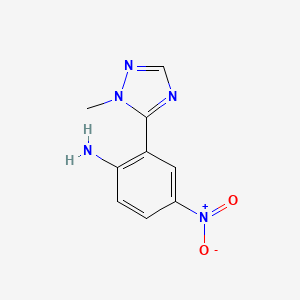
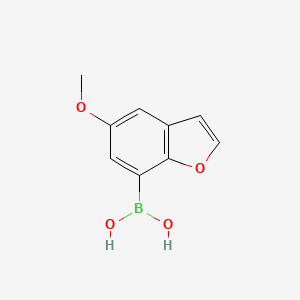

![2-[3-(2-Azidoethyl)-3H-diazirin-3-yl]ethanol](/img/structure/B13630239.png)
